molecular formula C23H20N2O3S2 B2951502 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-21-0

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2951502
CAS RN: 941972-21-0
M. Wt: 436.54
InChI Key: OZDHVNFZGPGRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anticancer properties, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide in lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a useful tool for studying the role of HSP90 in various biological processes. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. One area of interest is the development of new cancer treatments based on this compound, either alone or in combination with other anticancer agents. Another area of interest is the potential use of this compound in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves several steps, starting with the preparation of the intermediate compound 2-(4-(ethylsulfonyl)phenyl)acetic acid. This is then reacted with 3-(benzo[d]thiazol-2-yl)aniline to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHVNFZGPGRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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